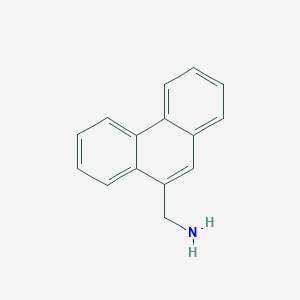

9H-Carbazol-4-amine

Descripción general

Descripción

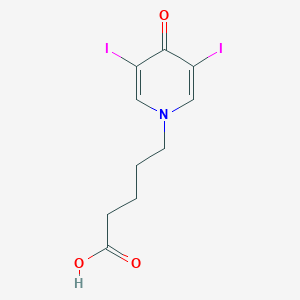

9H-Carbazol-4-amine is a hydrochloride salt and free amine solid compound . It has been used to visualize the bound primary antibody by using a streptavidin method . It has also been used in visualizing tissue sections from tumor samples .

Synthesis Analysis

The synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes has been described . This involves a sequential thiolation reaction between tetrahydrocarbazol-4-one oximes and aryl thiols, affording a wide range of 1,3-dithiolated carbazol-4-amines . This reaction involving an iminyl radical intermediate features good chemoselectivity and regioselectivity, a high yield, a broad substrate scope, and easy scale-up .Molecular Structure Analysis

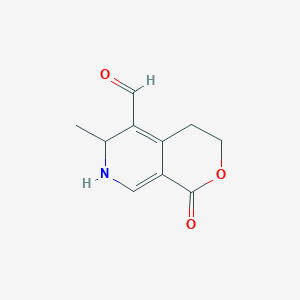

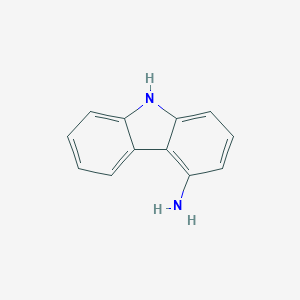

The molecular formula of 9H-Carbazol-9-amine is C12H10N2 . It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da .Chemical Reactions Analysis

The chemical reactions involving 9H-Carbazol-4-amine include a sequential thiolation reaction between tetrahydrocarbazol-4-one oximes and aryl thiols . This results in a wide range of 1,3-dithiolated carbazol-4-amines . These 1,3-dithiolated carbazol-4-amines can undergo an interesting carbon–sulfur bond metathesis with other thiols .Physical And Chemical Properties Analysis

9H-Carbazol-4-amine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Transition-Metal-Free Synthesis of Carbazoles : Guerra et al. (2015) developed a simple and efficient protocol for synthesizing a series of 9H-carbazoles via photostimulated SRN1 substitution reactions. This method is notable for its mild, transition-metal-free conditions and yields up to 96% (Guerra et al., 2015).

Synthesis and Optical Characterization of Carbazole Schiff Bases : Çiçek et al. (2018) synthesized novel carbazole derivatives and characterized them using various spectroscopic methods. These compounds showed potential as active emissive layers for organic light-emitting diodes due to their strong π-conjugation and efficient charge transfer (Çiçek et al., 2018).

Fluorescence Sensing Applications : Qian et al. (2019) reported on novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine), showcasing their application in fluorescence detection of various acids and amines. This illustrates the utility of 9H-carbazole derivatives in environmental protection and biosensing (Qian et al., 2019).

Development of Chemosensors : The same study by Qian et al. (2019) also highlighted the application of these polymers in solid state and gas phase fluorescence detection, significantly expanding their application scope in developing multifunctional chemosensors (Qian et al., 2019).

One-Pot Synthesis for Material Science Applications : Kashima et al. (1987) presented a one-pot synthesis method for 9-substituted carbazoles, emphasizing its relevance in material science. This method offers a simpler approach under mild conditions, contributing to the field of organic synthesis (Kashima et al., 1987).

Biological Evaluation of Carbazole Derivatives : Sharma et al. (2014) synthesized novel carbazole derivatives and evaluated their antibacterial, antifungal, and anticancer activities. This study highlights the potential medicinal applications of 9H-carbazole derivatives (Sharma et al., 2014).

Carbazole Scaffold in Medicinal Chemistry : Tsutsumi et al. (2016) provided a comprehensive review of the carbazole scaffold in medicinal chemistry, detailing its wide range of biological activities and potential as a template for developing clinically useful agents (Tsutsumi et al., 2016).

Palladium-Catalyzed Syntheses for Organic Chemistry : Chu et al. (2011) described a palladium-catalyzed process for synthesizing 9-(pyridin-2-yl)-9H-carbazoles. This method is noted for its functional group tolerance and potential applications in organic chemistry (Chu et al., 2011).

Antimicrobial Activities of Carbazole Derivatives : Salih et al. (2016) explored the antimicrobial properties of new 9H-carbazole derivatives, contributing to the field of pharmaceutical research (Salih et al., 2016).

Regioselective Functionalizations in Organic Synthesis : Samala et al. (2017) reported the direct regioselective C3-functionalization of 9H-carbazoles, demonstrating the utility of this method in synthesizing biologically valuable motifs in organic synthesis (Samala et al., 2017).

Safety And Hazards

Direcciones Futuras

Carbazole-based derivatives are receiving much attention because of their interesting photochemical properties . These compounds constitute a well-known class of hole transporting material . The synthesis of a novel carbazole-based hole transporting material, tris (4- (3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine, is carried out using Ullmann Coupling . The resulting compounds showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C . These compounds can be used as hole transporting materials for the fabrication of solid-state dye-sensitized solar cells (DSSCs) .

Propiedades

IUPAC Name |

9H-carbazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGKPMMTTJRQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172423 | |

| Record name | 9H-Carbazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-4-amine | |

CAS RN |

18992-64-8 | |

| Record name | 9H-Carbazol-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.